molecular formula C19H40N2O2 B1619719 Myristamidopropylamine oxide CAS No. 67806-10-4

Myristamidopropylamine oxide

Cat. No.: B1619719
CAS No.: 67806-10-4
M. Wt: 328.5 g/mol
InChI Key: DKPKKUQZFWYBRB-UHFFFAOYSA-N
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Description

Myristamidopropylamine oxide is a versatile compound widely used in various industries, particularly in cosmetics and personal care products. It is known for its surfactant properties, which make it effective in cleansing and conditioning applications. The compound is derived from myristic acid, a fatty acid commonly found in nutmeg and other natural sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristamidopropylamine oxide is synthesized through a multi-step process involving the reaction of myristic acid with propylamine to form myristamidopropylamine. This intermediate is then oxidized to produce this compound. The reaction conditions typically involve controlled temperatures and the use of oxidizing agents .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where myristic acid and propylamine are reacted under specific conditions to ensure high yield and purity. The oxidation step is carefully monitored to prevent over-oxidation and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: Myristamidopropylamine oxide primarily undergoes oxidation and substitution reactions. It can be oxidized further under specific conditions, and it can also participate in substitution reactions where the amine group is replaced by other functional groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized derivatives and substituted amides, depending on the specific reagents and conditions used .

Scientific Research Applications

Myristamidopropylamine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of myristamidopropylamine oxide involves its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with lipid bilayers in cell membranes, enhancing permeability and facilitating the delivery of active ingredients. The compound’s amphiphilic nature enables it to interact with both hydrophilic and hydrophobic molecules, making it a versatile agent in various applications .

Comparison with Similar Compounds

    Lauramidopropylamine oxide: Similar in structure but derived from lauric acid.

    Cocamidopropylamine oxide: Derived from coconut oil fatty acids.

    Stearamidopropylamine oxide: Derived from stearic acid

Uniqueness: Myristamidopropylamine oxide is unique due to its specific chain length and the properties imparted by myristic acid. It offers a balance of hydrophilic and hydrophobic characteristics, making it particularly effective in personal care formulations. Its ability to enhance foam stability and conditioning properties sets it apart from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-3-(tetradecanoylamino)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2,3)23/h4-18H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPKKUQZFWYBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042453
Record name N-[3-(Dimethyloxidoamino)propyl]-tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tetradecanamide, N-[3-(dimethyloxidoamino)propyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

67806-10-4
Record name Myristoylamidopropyldimethylamine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67806-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-(Dimethylamino)propyl)tetradecanamide-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067806104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanamide, N-[3-(dimethyloxidoamino)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[3-(Dimethyloxidoamino)propyl]-tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]myristamide N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTAMIDOPROPYLAMINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HSF539C9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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